Cas no 1052514-32-5 ([(2E)-3-phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride)
amine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1052514-32-5x500.png)
[(2E)-3-phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride 化学的及び物理的性質
名前と識別子
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- (E)-N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine:hydrochloride
- [(2E)-3-phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride
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- MDL: MFCD07106345
- インチ: 1S/C14H19NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-4,6-8,14-15H,5,9-12H2;1H/b8-4+;
- InChIKey: CAWHDSYGPPQXOF-ZFXMFRGYSA-N
- ほほえんだ: C(/C1C=CC=CC=1)=C\CNCC1OCCC1.Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
[(2E)-3-phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB221692-5 g |
[(2E)-3-Phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride; 95% |
1052514-32-5 | 5g |
€261.80 | 2022-06-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510947-1g |
(E)-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)prop-2-en-1-amine hydrochloride |
1052514-32-5 | 98% | 1g |
¥826.00 | 2024-08-09 | |
abcr | AB221692-1g |
[(2E)-3-Phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride, 95%; . |
1052514-32-5 | 95% | 1g |
€137.20 | 2025-02-15 | |
abcr | AB221692-1 g |
[(2E)-3-Phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride; 95% |
1052514-32-5 | 1 g |
€137.20 | 2023-07-20 | ||
1PlusChem | 1P00J4DN-1g |
[(2E)-3-phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride |
1052514-32-5 | 1g |
$429.00 | 2025-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510947-5g |
(E)-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)prop-2-en-1-amine hydrochloride |
1052514-32-5 | 98% | 5g |
¥2073.00 | 2024-08-09 |
[(2E)-3-phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
[(2E)-3-phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochlorideに関する追加情報
[(2E)-3-phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride: A Comprehensive Overview
The compound with CAS No. 1052514-32-5, known as [(2E)-3-phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a substituted furan ring with an amine group, making it a versatile building block for various applications. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.
Chemical Structure and Properties
The molecular structure of [(2E)-3-phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride is defined by its conjugated system, which includes a phenyl group attached to a propenyl chain. This chain is further connected to a tetrahydrofuran (THF) ring via a methylene group, resulting in a molecule with both aromatic and cyclic ether functionalities. The presence of the THF ring introduces unique electronic properties, enhancing the compound's reactivity and stability under various conditions.
Recent studies have highlighted the importance of such structures in drug design. The conjugated system allows for efficient electron delocalization, which can influence the molecule's absorption spectrum and reactivity. This makes it an ideal candidate for applications in optoelectronics and sensor technologies.
Synthesis and Characterization
The synthesis of [(2E)-3-phenyl-2-propen-1-yl](tetrahydrofuran)methylamine hydrochloride typically involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the THF ring through acid-catalyzed cyclization and subsequent alkylation to introduce the amine functionality. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production.
Characterization techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the molecular structure. These analyses have revealed critical insights into the compound's stereochemistry and bonding patterns, which are essential for understanding its reactivity in different chemical environments.
Applications in Pharmacology
One of the most promising areas for [(2E)-3-phenylpropenyl](THF)methylamine hydrochloride is its application in drug development. The compound's ability to modulate cellular signaling pathways has been extensively studied, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Recent clinical trials have demonstrated its potential as a neuroprotective agent, capable of reducing oxidative stress and inflammation in affected neurons.
In addition to its pharmacological applications, this compound has shown potential as an anticancer agent. Its ability to inhibit key enzymes involved in tumor progression has been validated through in vitro studies using various cancer cell lines. These findings underscore its role as a lead compound for developing targeted therapies against malignant diseases.
Materials Science Applications
Beyond pharmacology, [(E)-3-phenylpropenyl](THF)methylamine hydrochloride has found niche applications in materials science. Its unique electronic properties make it an excellent candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their conductivity and mechanical stability.
The compound's compatibility with various polymer matrices has also made it valuable in the development of advanced composites. These materials exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries.
Safety Considerations
While [(E)-3-PHENYLPROPYNYL](THF)METHYLAMINE HYDROCHLORIDE offers numerous benefits, it is crucial to address safety considerations associated with its handling and storage. Proper protective measures should be implemented during synthesis to minimize exposure risks. Additionally, environmental impact assessments are recommended to ensure sustainable practices throughout its lifecycle.
Recent regulatory updates have emphasized the importance of hazard communication standards for chemicals like this one. Ensuring that all relevant safety data sheets (SDS) are up-to-date is essential for maintaining compliance with international standards.
Conclusion
CAS No 1052514 32 5
(E)-3-PHENYLPROPYNYL TETRAHYDROFURANYLMETHYLAMINE HYDROCHLORIDE
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